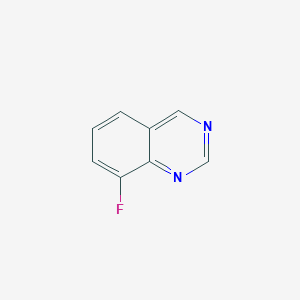

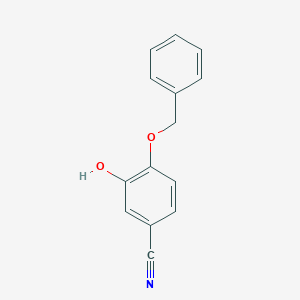

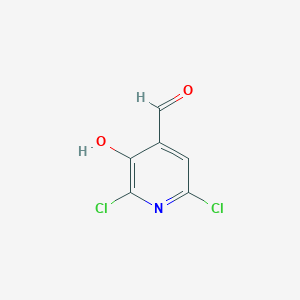

2,6-Dichloro-3-hydroxyisonicotinaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"2,6-Dichloro-3-hydroxyisonicotinaldehyde" is a chemical compound that can be associated with the broader family of chlorinated aromatic aldehydes. Its interest primarily lies in its unique structural features, which include chlorine substituents and a hydroxy group attached to an aromatic ring, making it a candidate for various chemical reactions and studies.

Synthesis Analysis

The synthesis of related chlorinated aldehydes often involves steps such as lithiation, chlorination, and hydrolysis. For example, hydroxyl- and hydroxymethyl-substituted 2,6-dichlorobenzaldehydes have been obtained by lithiation of corresponding TIPS-protected dichlorophenols or dichlorobenzylic alcohols followed by reaction with DMF and subsequent deprotection of the hydroxy group, indicating a potential pathway for synthesizing similar compounds (Hirschheydt & Voss, 2004).

Molecular Structure Analysis

Molecular structure analyses often involve X-ray diffraction, vibrational spectra, and computational calculations to determine conformation and hydrogen bonding. A study on bis(1-methylisonicotinate) hydrochloride monohydrate provides insights into hydrogen bond lengths and conformer stability, which could be relevant for understanding the structural dynamics of similar compounds (Szafran, Katrusiak, & Dega‐Szafran, 2006).

Chemical Reactions and Properties

Chlorinated aldehydes undergo various chemical reactions, including intramolecular hydrogen bonding, which significantly influences their chemical properties. For instance, studies on different dihydroxy and dichloro compounds demonstrate the importance of intramolecular hydrogen bonds and their effect on the molecules' reactivity and stability (Borisenko, Zauer, & Hargittai, 1996).

科学的研究の応用

Environmental Remediation

Aminobacter sp. MSH1 has been shown to use 2,6-dichlorobenzamide, a compound similar in structure to 2,6-Dichloro-3-hydroxyisonicotinaldehyde, as a sole source of carbon, nitrogen, and energy. This organism is considered a prime biocatalyst for groundwater bioremediation in drinking water treatment plants (DWTPs) that depend on groundwater intake. The unique catabolic pathway of Aminobacter sp. MSH1 for degrading chlorinated compounds highlights the potential application of related chemicals in environmental remediation efforts (Raes et al., 2019).

Synthesis of Fungicidal Compounds

The synthesis of 3-(2,6-Dichlorophenyl)-5-(1-pyrrolidone)-2,3-isoxazoline from 2,6-dichlorobenzaldehydes demonstrates the utility of such compounds in generating new fungicidal agents. The compound showed excellent fungicidal activity against Rhizoctonia solani, indicating the potential for related dichloro compounds to be used in the development of new fungicides (Ning Guo-hu, 2014).

Organic Synthesis and Catalysis

A study on the 2,2-Dichlorination of Aldehydes showcases an environmentally benign process for preparing 2,2-dichloroaldehydes, highlighting the relevance of dichloro compounds in organic synthesis. This process, using 2,6-lutidine hydrochloride as a recoverable catalyst, emphasizes the importance of such chemicals in facilitating sustainable and scalable chemical reactions (Bellesia et al., 2000).

Insights into Catalytic Mechanisms

Research into the catalytic mechanism of chlorophenol 4-monooxygenase (TftD) toward various substrates provides insights into the enzymatic breakdown of chlorinated compounds. The study suggests that hydroxylation, rather than dechlorination, is the rate-determining step, highlighting the complex interactions between enzymes and chlorinated compounds like 2,6-Dichloro-3-hydroxyisonicotinaldehyde (Yanwei Li et al., 2015).

特性

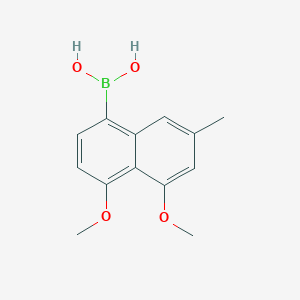

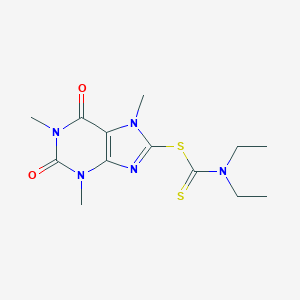

IUPAC Name |

2,6-dichloro-3-hydroxypyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-1-3(2-10)5(11)6(8)9-4/h1-2,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCFBIVANWQGDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376637 |

Source

|

| Record name | 2,6-Dichloro-3-hydroxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-hydroxyisonicotinaldehyde | |

CAS RN |

185423-26-1 |

Source

|

| Record name | 2,6-Dichloro-3-hydroxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)

![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)